Imidazo[1,5-a]pyridine-3-carboxylic acid
Overview
Description
Imidazo[1,5-a]pyridine-3-carboxylic acid is a heterocyclic compound that belongs to the imidazopyridine family. This class of compounds is known for its unique chemical structure, which combines an imidazole ring fused with a pyridine ring. Imidazo[1,5-a]pyridine derivatives have gained significant attention due to their versatile applications in various fields, including medicinal chemistry, materials science, and optoelectronics .
Mechanism of Action
Target of Action
Imidazo[1,5-a]pyridine-3-carboxylic acid is a significant structural component of a large number of agrochemicals and pharmaceuticals . It has been recognized as a “drug prejudice” scaffold for its wide range of applications in medicinal chemistry . .
Mode of Action
It’s worth noting that imidazo[1,2-a]pyridine analogues have shown significant activity against multidrug-resistant tb (mdr-tb) and extensively drug-resistant tb (xdr-tb) . This suggests that the compound may interact with its targets to inhibit the growth of these bacteria, but the exact mechanism remains to be elucidated.
Biochemical Pathways
Given its potential use in the treatment of tuberculosis, it may be involved in pathways related to bacterial growth and survival .
Pharmacokinetics
One of the imidazo[1,2-a]pyridine analogues, q203, displayed pharmacokinetic and safety profiles compatible with once-daily dosing , suggesting that similar compounds may have favorable pharmacokinetic properties.
Result of Action
Given its potential use in the treatment of tuberculosis, it may result in the inhibition of bacterial growth and survival .
Action Environment
It’s worth noting that the compound is used in a variety of research areas, from materials science to the pharmaceutical field , suggesting that it may be stable and effective in a variety of environments.
Biochemical Analysis
Biochemical Properties
Imidazo[1,5-a]pyridine-3-carboxylic acid is known to interact with various enzymes, proteins, and other biomolecules. It has been reported to exhibit significant activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB)
Cellular Effects
This compound has been found to have effects on various types of cells and cellular processes . It has been utilized as the core backbone for the development of covalent inhibitors, showing potential for the treatment of cancers .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions at the molecular level. It has been used in the development of novel KRAS G12C inhibitors, which have shown potential as anticancer agents .
Temporal Effects in Laboratory Settings
It has been noted for its unique chemical structure and versatility, suggesting potential stability and long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For instance, it has been reported to exhibit significant activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB) .
Metabolic Pathways
It is known to interact with various enzymes and cofactors, suggesting its involvement in multiple metabolic processes .
Transport and Distribution
Its unique chemical structure suggests potential interactions with various transporters and binding proteins .
Subcellular Localization
Its unique chemical structure suggests potential for specific targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of imidazo[1,5-a]pyridine-3-carboxylic acid can be achieved through several methods. Common synthetic routes include:
Cyclocondensation Reactions: This method involves the cyclocondensation of 2-aminomethylpyridine with various aldehydes or ketones under acidic or basic conditions.
Cycloaddition Reactions: Cycloaddition of nitriles with imidazole derivatives can also yield imidazo[1,5-a]pyridine compounds.
Oxidative Cyclization: This method involves the oxidative cyclization of suitable precursors using oxidizing agents such as iodine or potassium permanganate.
Industrial Production Methods: Industrial production of this compound typically involves large-scale cyclocondensation reactions using readily available starting materials. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Imidazo[1,5-a]pyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: Oxidative reactions using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions with halogenated derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated derivatives in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted imidazo[1,5-a]pyridine derivatives.
Scientific Research Applications
Imidazo[1,5-a]pyridine-3-carboxylic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
Imidazo[1,5-a]pyridine-3-carboxylic acid can be compared with other imidazopyridine derivatives:
Imidazo[1,2-a]pyridine: Known for its pharmaceutical applications, including nonsteroidal anti-inflammatory drugs and GABA receptor agonists.
Imidazo[4,5-b]pyridine: Studied for its potential as a central nervous system modulator and anti-cancer agent.
Imidazo[4,5-c]pyridine: Explored for its antimicrobial and anti-inflammatory properties.
Uniqueness: this compound stands out due to its versatile applications in both scientific research and industrial applications. Its unique chemical structure and properties make it a valuable compound in various fields .
Properties
IUPAC Name |
imidazo[1,5-a]pyridine-3-carboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2/c11-8(12)7-9-5-6-3-1-2-4-10(6)7/h1-5H,(H,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUZVYBOCPJZORI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CN=C(N2C=C1)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1018587-80-8 | |
Record name | imidazo[1,5-a]pyridine-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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